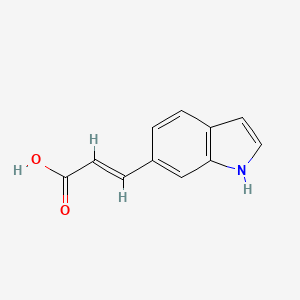

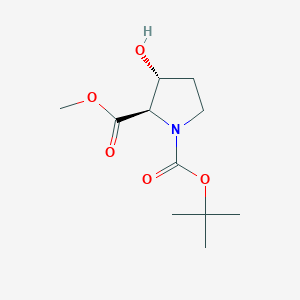

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate

Vue d'ensemble

Description

®-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate is a chemical compound with the following properties:

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.2893 g/mol

- Synonyms : It may also be referred to by other names or synonyms in the literature.

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, the exact synthetic route is not provided in the available sources. However, further research into relevant papers might reveal detailed synthetic methods.

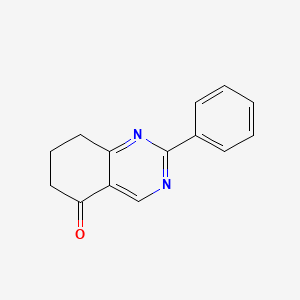

Molecular Structure Analysis

The molecular structure of ®-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate can be elucidated using various techniques:

- Gas Chromatography–Mass Spectrometry (GC–MS) : This method helps identify the compound’s mass spectrum and fragmentation pattern.

- High-Resolution Liquid Chromatography–Mass Spectrometry (LC–MS) : LC–MS provides additional structural information.

- X-ray Diffraction : X-ray crystallography determines the precise arrangement of atoms in the crystal lattice.

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy reveals the connectivity of atoms within the molecule.

- Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about functional groups.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Hydrolysis : The carbamate group may undergo hydrolysis under specific conditions.

- Esterification : The tert-butyl group can react with acids to form esters.

- Amide Formation : The carbamate moiety can react with amines to form amides.

Physical And Chemical Properties Analysis

- Physical State : The compound may exist as a solid or crystalline material.

- Melting Point : The temperature at which it transitions from solid to liquid.

- Boiling Point : The temperature at which it vaporizes.

- Density : The mass per unit volume.

- Solubility : Its ability to dissolve in various solvents.

Applications De Recherche Scientifique

Synthesis Techniques

Researchers have developed methods for synthesizing derivatives of tert-butyl carbamates, focusing on their applications in complex organic syntheses. For instance, the preparation and Diels-Alder reaction of 2-Amido substituted furan derivatives highlight the versatility of tert-butyl carbamates in synthesizing heterocyclic compounds (Padwa, Brodney, & Lynch, 2003). Similarly, a one-step synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate demonstrates the compound's utility in preparing key intermediates for carbapenem synthesis (Chao, Hao, & Wang, 2009).

Molecular Structure and Bonding

The study of carbamate derivatives has also shed light on the importance of hydrogen and halogen bonds in crystal structures. Research on two carbamate derivatives reveals the intricate balance of strong and weak hydrogen bonds assembling molecules into a three-dimensional architecture (Das et al., 2016). This work emphasizes the role of molecular interactions in determining the structural characteristics of chemical compounds.

Catalytic Applications and Synthesis of Natural Products

The compound has been employed as an intermediate in the synthesis of natural products and in studies related to catalysis. For example, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate as an intermediate in natural product synthesis showcases its role in producing compounds with cytotoxic activity (Tang et al., 2014). Another study on the bioinspired manganese complexes catalyzed epoxidation for synthesizing the epoxyketone fragment of carfilzomib underlines the compound's utility in developing pharmaceutical intermediates (Qiu, Xia, & Sun, 2019).

Antibacterial Activity

Research into novel derivatives of tert-butyl carbamates has also included the exploration of their antibacterial properties. A study on the design, synthesis, and antibacterial activity of certain derivatives highlights the potential for developing new antibacterial agents (Prasad, 2021).

Safety And Hazards

- Toxicity : Information on toxicity levels and potential hazards.

- Handling Precautions : Proper handling procedures to minimize risks.

- Environmental Impact : Considerations regarding environmental safety.

Orientations Futures

Research gaps and areas for further investigation:

- Biological Activity : Explore potential biological effects.

- Pharmacological Applications : Investigate any therapeutic applications.

- Structure–Activity Relationships : Understand how structural modifications impact activity.

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZUQWBUVSVLRT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C=O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.